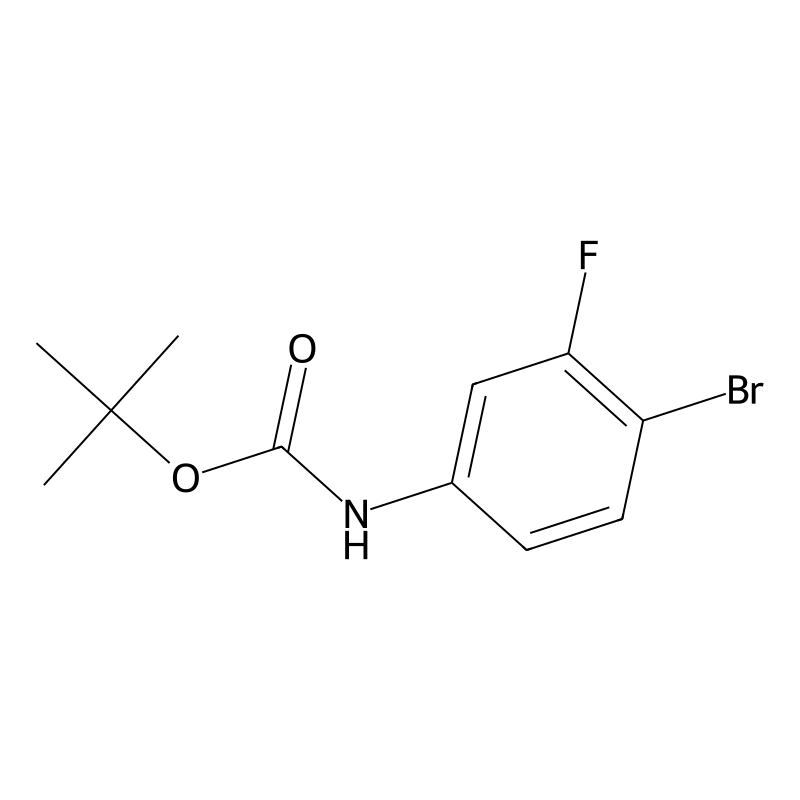

tert-Butyl (4-bromo-3-fluorophenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Specific Scientific Field: Organic Chemistry.

Summary of the Results or Outcomes: The target compound was synthesized with a good yield and selectivity.

Organic Chemistry - Deprotection of N-Boc Group

Summary of the Application: “tert-Butyl (4-bromo-3-fluorophenyl)carbamate” can be used in the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. The deprotection of the N-Boc group is a crucial step in the synthesis of various compounds, including natural products, amino acids, and peptides.

Methods of Application or Experimental Procedures: The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, is achieved by using oxalyl chloride in methanol.

Summary of the Results or Outcomes: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma.

Organic Chemistry - N-Boc Group Protection

Summary of the Application: “tert-Butyl (4-bromo-3-fluorophenyl)carbamate” can be used in the protection of the N-tert-butyloxycarbonyl (N-Boc) group. The protection of the N-Boc group is a crucial step in the synthesis of various compounds, including natural products, amino acids, and peptides.

Methods of Application or Experimental Procedures: The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions. Other strategies reported for the protection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol.

Summary of the Results or Outcomes: This procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma.

tert-Butyl (4-bromo-3-fluorophenyl)carbamate is an organic compound characterized by the molecular formula . As a derivative of carbamic acid, it features a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound is notable for its unique chemical properties and is frequently utilized in organic synthesis and research applications .

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

- Oxidation and Reduction: The compound can undergo oxidation to yield oxides or reduction to eliminate the bromine atom.

- Hydrolysis: The carbamate group can hydrolyze under acidic or basic conditions, producing the corresponding amine and carbon dioxide .

The biological activity of tert-butyl (4-bromo-3-fluorophenyl)carbamate is primarily linked to its role in enzyme inhibition and protein interactions. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activities. The presence of bromine and fluorine atoms may also enhance the compound's binding affinity through halogen bonding .

The synthesis of tert-butyl (4-bromo-3-fluorophenyl)carbamate typically involves a multi-step process. A common method includes the reaction of 4-bromo-3-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction generally occurs at room temperature, yielding the desired carbamate product. In industrial settings, continuous flow reactors and automated systems may be employed to improve efficiency and yield .

tert-Butyl (4-bromo-3-fluorophenyl)carbamate has several applications across various fields:

- Organic Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biological Research: The compound is useful for studying enzyme inhibition and protein interactions.

- Industrial Use: It finds applications in producing agrochemicals and other specialty chemicals .

Studies on the interactions of tert-butyl (4-bromo-3-fluorophenyl)carbamate with biological targets reveal its potential as an inhibitor of specific enzymes. Its mechanism of action often involves forming covalent bonds with nucleophilic residues in target proteins, leading to altered enzymatic activity. This property makes it a valuable tool for investigating enzyme kinetics and mechanisms in biochemical research .

Several compounds share structural similarities with tert-butyl (4-bromo-3-fluorophenyl)carbamate. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate | 0.92 |

| tert-Butyl (3-bromo-5-fluorophenyl)carbamate | 0.92 |

| tert-Butyl (2-bromo-5-fluorophenyl)carbamate | 0.89 |

These compounds exhibit variations in halogen substitution patterns that may influence their biological activity and chemical reactivity. The unique combination of bromine and fluorine in tert-butyl (4-bromo-3-fluorophenyl)carbamate distinguishes it from its analogs, potentially providing unique properties that are advantageous for specific applications in research and industry .

Basic Identification Parameters

CAS Number and Registry Data

tert-Butyl (4-bromo-3-fluorophenyl)carbamate is officially registered under the Chemical Abstracts Service with the primary identifier CAS Number 868735-43-7 [1] [2] [3]. The compound is also catalogued in chemical databases with the MDL Number MFCD11976284 [1] [2] [4]. Additional registry information includes the European Community Number 809-644-4, which provides identification within European chemical regulations [3]. These registry numbers serve as universal identifiers that facilitate accurate chemical identification across international databases and regulatory systems.

| Parameter | Value |

|---|---|

| CAS Number | 868735-43-7 [1] [2] [3] |

| MDL Number | MFCD11976284 [1] [2] [4] |

| European Community Number | 809-644-4 [3] |

Molecular Formula and Weight

The molecular formula of tert-Butyl (4-bromo-3-fluorophenyl)carbamate is C11H13BrFNO2 [1] [2] [3]. This formula indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 290.13 grams per mole [1] [2] [3] [5]. This molecular weight reflects the substantial contribution of the bromine atom, which accounts for approximately 27.5% of the total molecular mass due to its atomic weight of 79.9 atomic mass units.

IUPAC and Common Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl N-(4-bromo-3-fluorophenyl)carbamate [1] [3] [4]. Alternative accepted nomenclature includes tert-butyl 4-bromo-3-fluorophenylcarbamate [1] and (4-Bromo-3-fluoro-phenyl)-carbamic acid tert-butyl ester [2] [3]. The compound is also known by the designation N-Boc-4-bromo-3-fluoroaniline in synthetic organic chemistry contexts [3], where the term "Boc" refers to the tert-butoxycarbonyl protecting group functionality.

Structure Identifiers (SMILES, InChI)

The Simplified Molecular Input Line Entry System representation for tert-Butyl (4-bromo-3-fluorophenyl)carbamate is CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F [1] [3] [4]. The International Chemical Identifier string is InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) [1] [3] [4]. The corresponding InChI Key is FQLYUJLJZFATNI-UHFFFAOYSA-N [1] [3] [4]. These standardized identifiers provide unambiguous structural representations that enable precise chemical database searches and computational chemistry applications.

Structural Features

Core Functional Groups

tert-Butyl (4-bromo-3-fluorophenyl)carbamate contains several distinct functional groups that define its chemical reactivity and properties [6]. The carbamate functional group represents the central structural motif, consisting of a carbonyl group attached to an amino group through a carbon-nitrogen bond [6]. This carbamate linkage exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl system [7].

The tert-butyl ester group provides significant steric hindrance and hydrophobic character to the molecule [8] [9]. This bulky substituent consists of a quaternary carbon center bonded to three methyl groups, creating a highly branched alkyl chain that influences both the compound's solubility properties and its steric accessibility during chemical reactions [10].

The aromatic phenyl ring serves as the core scaffold, bearing two halogen substituents in specific positions [3] [4]. The bromo substituent occupies the para position relative to the carbamate attachment point, while the fluoro substituent is located at the meta position [1] [3]. Both halogens function as electron-withdrawing groups that modify the electronic properties of the aromatic system.

| Functional Group | Position/Location | Chemical Formula | Structural Significance |

|---|---|---|---|

| tert-Butyl ester group | Terminal position | C(C)(C)(C)O- | Provides steric bulk and hydrophobic character [8] [9] |

| Carbamate group | Central linkage | -OC(=O)NH- | Electron-withdrawing protecting group for amine [6] [7] |

| Aromatic phenyl ring | para-disubstituted benzene ring | C6H3BrF- | Aromatic scaffold with electron-withdrawing substituents [1] [3] |

| Bromo substituent | Position 4 on phenyl ring | -Br | Heavy halogen, ortho-directing in substitution reactions [3] |

| Fluoro substituent | Position 3 on phenyl ring | -F | Small electron-withdrawing halogen, meta-directing [3] |

| Amide linkage | Connecting carbamate to phenyl ring | -NH- | Hydrogen bond donor capability [6] |

Spatial Configuration

The spatial arrangement of tert-Butyl (4-bromo-3-fluorophenyl)carbamate exhibits a predominantly extended linear configuration with the bulky tert-butyl group positioned at the terminal end of the molecule [8] [10]. The carbamate group adopts a planar geometry due to the sp2 hybridization of both the carbonyl carbon and the nitrogen atom [6] [7]. This planarity results from resonance stabilization between the nitrogen lone pair and the carbonyl system, which imparts partial double bond character to the carbon-nitrogen bond [7].

The phenyl ring maintains its characteristic planar aromatic geometry with internal bond angles of approximately 120 degrees [11]. The dihedral angle between the carbamate plane and the phenyl ring plane is constrained to approximately 0-30 degrees, allowing for optimal overlap between the nitrogen p-orbital and the aromatic pi-system [12] [13]. This near-planar arrangement facilitates conjugation between the carbamate group and the aromatic ring.

The tert-butyl group exhibits tetrahedral geometry around the quaternary carbon center, with bond angles of approximately 109.5 degrees [11]. The three methyl groups adopt a staggered conformation to minimize steric repulsion, creating a highly symmetrical and sterically demanding substituent [8] [10].

Bond Parameters and Angles

The bond parameters within tert-Butyl (4-bromo-3-fluorophenyl)carbamate reflect the diverse hybridization states present throughout the molecule [11] [7]. The carbamate carbonyl exhibits a typical C=O double bond length of approximately 1.23 Angstroms, consistent with sp2 hybridized carbon [6] [7]. The carbon-nitrogen bond in the carbamate group measures approximately 1.34 Angstroms, intermediate between single and double bond lengths due to resonance effects [7].

The aromatic carbon-carbon bonds within the phenyl ring maintain typical aromatic bond lengths of approximately 1.39 Angstroms [11]. The carbon-bromine bond length is approximately 1.90 Angstroms, reflecting the larger atomic radius of bromine compared to other halogens [13]. The carbon-fluorine bond is significantly shorter at approximately 1.35 Angstroms due to the small size and high electronegativity of fluorine [13].

The tert-butyl group contains typical aliphatic carbon-carbon single bonds with lengths of approximately 1.54 Angstroms [8] [10]. The quaternary carbon center exhibits tetrahedral geometry with bond angles of 109.5 degrees [11].

| Structural Parameter | Typical Value/Description | Hybridization/Geometry |

|---|---|---|

| Overall molecular shape | Extended linear with bulky tert-butyl terminus [8] [10] | Mixed sp3 and sp2 centers [11] |

| Carbamate C=O bond length | 1.23 Å (typical for C=O double bond) [6] [7] | sp2 carbonyl carbon [7] |

| Carbamate C-N bond length | 1.34 Å (partial double bond character) [7] | sp2 nitrogen (resonance) [7] |

| Carbamate C-O bond length | 1.36 Å (ester C-O single bond) [6] | sp2 carbon (resonance) [7] |

| Phenyl ring C-C bond lengths | 1.39 Å (aromatic C-C bonds) [11] | sp2 aromatic carbons [11] |

| C-Br bond length | 1.90 Å (C-Br single bond) [13] | sp2 aromatic carbon [13] |

| C-F bond length | 1.35 Å (C-F single bond) [13] | sp2 aromatic carbon [13] |

| tert-Butyl C-C bond lengths | 1.54 Å (aliphatic C-C single bonds) [8] [10] | sp3 tertiary carbon [11] |

| O-C=O-N bond angle | 120° (trigonal planar geometry) [6] [7] | Trigonal planar [11] |

| C-N-H bond angle | 120° (sp2 hybridized nitrogen) [7] | Trigonal planar [11] |

| Phenyl ring internal angles | 120° (aromatic ring geometry) [11] | Trigonal planar [11] |

| Dihedral angle (carbamate-phenyl) | Approximately 0-30° (near planar) [12] [13] | Controlled by steric factors [12] |

Crystallographic Data

Limited crystallographic data are available for tert-Butyl (4-bromo-3-fluorophenyl)carbamate in the current literature. The compound is reported to exist as a solid at room temperature with a white to slightly yellow crystalline appearance [5] [10]. Storage recommendations specify maintenance at 2-8°C under dry, sealed conditions to preserve crystalline integrity [1] [14].

Related compounds with similar structural motifs, such as phenyl carbamate derivatives, exhibit characteristic crystalline properties that may provide insight into the expected behavior of tert-Butyl (4-bromo-3-fluorophenyl)carbamate [15]. Carbamate compounds typically form hydrogen-bonded networks in the solid state through intermolecular N-H···O interactions [13]. The presence of halogen substituents can introduce additional intermolecular contacts, including halogen bonding interactions that influence crystal packing arrangements [16] [13].

Physical State and Appearance

tert-Butyl (4-bromo-3-fluorophenyl)carbamate is characterized as a solid at room temperature [1] [2] [3]. The compound typically appears as a white to off-white crystalline or powder form, consistent with most carbamate derivatives containing aromatic halogen substituents. The molecular formula is C₁₁H₁₃BrFNO₂ with a molecular weight of 290.13 g/mol [1] [2] [4] [5].

The compound is identified by its CAS number 868735-43-7 and follows the IUPAC nomenclature as tert-butyl (4-bromo-3-fluorophenyl)carbamate [1] [2] [4] [5]. Its canonical SMILES notation is CC(C)(C)OC(=O)NC1=CC=C(Br)C(F)=C1, which precisely describes its molecular structure [2] [5].

Thermodynamic Properties

Melting and Boiling Points

Currently, specific experimental data for the melting and boiling points of tert-Butyl (4-bromo-3-fluorophenyl)carbamate are not available in the published literature [1] [2] [3]. This limitation is common for specialized pharmaceutical intermediates and research compounds, where such fundamental thermal properties may not have been systematically determined or reported.

XLogP3

GHS Hazard Statements

Pictograms

Irritant